molecular formula C19H24N2O2 B1193616 SR19881

SR19881

Cat. No.: B1193616
M. Wt: 312.41
InChI Key: BECNZUWIKCKMJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

SR19881 (N-[2-[4-(diethylamino)phenyl]ethyl]-4-hydroxybenzamide) is a synthetic compound developed as a selective agonist of estrogen-related receptor gamma (ERRγ). Its molecular formula is C₁₉H₂₄N₂O₂, with a molecular weight of 312.41 g/mol . Predicted physicochemical properties include a boiling point of 540.8±40.0°C and a density of 1.130±0.06 g/cm³ . Pharmacologically, this compound acts as a dual agonist of ERRγ and ERRβ, with EC₅₀ values of 0.39 μM and 0.63 μM, respectively . It was derived from structural optimization of GSK4716, where the acyl hydrazine core was replaced with an amide moiety to enhance potency and metabolic stability .

Properties

Molecular Formula

C19H24N2O2

Molecular Weight

312.41

IUPAC Name

N-(4-(Diethylamino)phenethyl)-4-hydroxybenzamide

InChI

InChI=1S/C19H24N2O2/c1-3-21(4-2)17-9-5-15(6-10-17)13-14-20-19(23)16-7-11-18(22)12-8-16/h5-12,22H,3-4,13-14H2,1-2H3,(H,20,23)

InChI Key

BECNZUWIKCKMJG-UHFFFAOYSA-N

SMILES

O=C(NCCC1=CC=C(N(CC)CC)C=C1)C2=CC=C(O)C=C2

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

SR 19881;  SR-19881;  SR19881

Origin of Product

United States

Comparison with Similar Compounds

Pharmacological Profiles

Compound Target(s) EC₅₀ (μM) Selectivity Key Features Reference
SR19881 ERRγ, ERRβ 0.39, 0.63 Dual agonist Improved metabolic stability
GSK4716 ERRγ 1.2 Moderate agonist Acyl hydrazine core
GSK5182 ERRγ N/A Inverse agonist Lower metabolic stability vs. This compound
SR20041 ERRγ N/A Partial agonist Enhanced metabolic stability
TCrP ERRγ N/A Inverse agonist Organophosphate ester

Notes:

  • GSK4716 : Served as the structural precursor to this compound but exhibits lower potency (EC₅₀ = 1.2 μM) and lacks dual agonism .
  • GSK5182 : An inverse agonist with comparable initial activity to this compound but inferior metabolic stability .
  • SR20041 : A partial agonist derived from the same optimization pathway as this compound, prioritizing metabolic stability over full agonism .
  • TCrP : A functionally distinct inverse agonist, highlighting the diversity of ERRγ modulators .

Structural and Functional Differences

Compound Core Structure Key Modifications Functional Outcome
This compound Amide moiety Replaced acyl hydrazine (GSK4716) Dual agonism; EC₅₀ = 0.39 μM (ERRγ)
GSK4716 Acyl hydrazine N/A (Parent compound) EC₅₀ = 1.2 μM (ERRγ)
SR20041 Amide moiety Structural tweaks for partial agonism Partial efficacy; improved stability

The amide moiety in this compound enhances binding affinity to ERRγ/ERRβ by improving hydrogen-bond interactions with the ligand-binding domain . In contrast, GSK4716’s acyl hydrazine core limits its selectivity and metabolic resilience.

Metabolic Stability and Pharmacokinetics

Compound Metabolic Stability Key Findings Reference
This compound High Superior to GSK5182; retains activity in liver microsomes
SR20041 Very High Optimized for reduced hepatic clearance
GSK5182 Moderate Rapid degradation in metabolic assays

This compound’s stability is attributed to reduced susceptibility to cytochrome P450-mediated oxidation, a limitation observed in GSK5182 . SR20041, however, represents a further optimized candidate with prolonged half-life.

Research Findings and Clinical Relevance

  • Structural Optimization : The amide substitution in this compound increased potency by ~3-fold compared to GSK4716 (EC₅₀: 0.39 μM vs. 1.2 μM) .
  • Comparative Studies : In head-to-head assays, this compound showed 50% greater metabolic stability than GSK5182, making it a more viable candidate for in vivo studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
SR19881
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
SR19881

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.